molecular formula C2H4Cl+ B14705981 Chloriran-1-ium CAS No. 23134-14-7

Chloriran-1-ium

Cat. No.: B14705981
CAS No.: 23134-14-7
M. Wt: 63.50 g/mol
InChI Key: FXNSHSJIFMTXFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloriran-1-ium can be synthesized through several methods. One common method involves the reaction of ethylene oxide with chlorine gas under controlled conditions. The reaction typically occurs at low temperatures to prevent the formation of unwanted by-products. Another method involves the chlorination of ethylene oxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of ethylene oxide and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Chloriran-1-ium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chlorinated aldehydes or ketones.

    Reduction: Reduction of this compound can yield chlorinated alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Chlorinated aldehydes or ketones.

    Reduction: Chlorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chloriran-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as potential therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of Chloriran-1-ium involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it reactive towards nucleophiles. When this compound interacts with nucleophiles, the ring opens, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Chloriran-1-ium can be compared with other epoxides such as ethylene oxide and propylene oxide. While all these compounds share the epoxide ring structure, this compound is unique due to the presence of the chlorine atom, which imparts different reactivity and properties.

Similar Compounds

    Ethylene oxide: A simple epoxide with two carbon atoms and no substituents.

    Propylene oxide: An epoxide with a three-carbon chain and no substituents.

    Epichlorohydrin: An epoxide with a chlorine atom and a three-carbon chain.

Properties

CAS No.

23134-14-7

Molecular Formula

C2H4Cl+

Molecular Weight

63.50 g/mol

IUPAC Name

chloroniacyclopropane

InChI

InChI=1S/C2H4Cl/c1-2-3-1/h1-2H2/q+1

InChI Key

FXNSHSJIFMTXFN-UHFFFAOYSA-N

Canonical SMILES

C1C[Cl+]1

Origin of Product

United States

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